molecular formula C12H16Cl2N2O B5719807 2,5-dichloro-N,N-diethyl-4,6-dimethylnicotinamide

2,5-dichloro-N,N-diethyl-4,6-dimethylnicotinamide

Cat. No. B5719807
M. Wt: 275.17 g/mol
InChI Key: KEJYIZNIFGLCLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N,N-diethyl-4,6-dimethylnicotinamide (DDM) is a synthetic compound that belongs to the family of nicotinamide derivatives. DDM has gained significant attention due to its potential applications in scientific research, particularly in the field of neuroscience. The compound is known to exhibit potent neuroprotective and anti-inflammatory properties, making it a promising candidate for the treatment of various neurological disorders.

Mechanism of Action

The exact mechanism of action of 2,5-dichloro-N,N-diethyl-4,6-dimethylnicotinamide is not fully understood. However, it is believed that the compound exerts its neuroprotective effects through the activation of the Nrf2/ARE pathway, which is a key regulator of cellular antioxidant defense. 2,5-dichloro-N,N-diethyl-4,6-dimethylnicotinamide has also been shown to modulate the expression of various genes involved in inflammation and cell death pathways.
Biochemical and Physiological Effects:
2,5-dichloro-N,N-diethyl-4,6-dimethylnicotinamide has been shown to exert various biochemical and physiological effects in both in vitro and in vivo studies. These include the upregulation of antioxidant enzymes, such as heme oxygenase-1 and NAD(P)H:quinone oxidoreductase 1, and the inhibition of pro-inflammatory cytokine production. Additionally, 2,5-dichloro-N,N-diethyl-4,6-dimethylnicotinamide has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2,5-dichloro-N,N-diethyl-4,6-dimethylnicotinamide in lab experiments is its potent neuroprotective and anti-inflammatory properties. This makes it a valuable tool for studying various neurological disorders, such as Alzheimer's disease and Parkinson's disease. However, one of the limitations of using 2,5-dichloro-N,N-diethyl-4,6-dimethylnicotinamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 2,5-dichloro-N,N-diethyl-4,6-dimethylnicotinamide. One area of interest is the development of novel 2,5-dichloro-N,N-diethyl-4,6-dimethylnicotinamide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of 2,5-dichloro-N,N-diethyl-4,6-dimethylnicotinamide and its potential therapeutic applications in various neurological disorders. Finally, the use of 2,5-dichloro-N,N-diethyl-4,6-dimethylnicotinamide in combination with other compounds, such as antioxidants or anti-inflammatory agents, may provide synergistic effects and improve therapeutic outcomes.

Synthesis Methods

2,5-dichloro-N,N-diethyl-4,6-dimethylnicotinamide can be synthesized through a multi-step process involving the reaction of 2,5-dichloronicotinic acid with diethylamine and subsequent alkylation with 4,6-dimethyl-2-chloropyrimidine. The final product is obtained through purification using column chromatography.

Scientific Research Applications

2,5-dichloro-N,N-diethyl-4,6-dimethylnicotinamide has been extensively studied for its neuroprotective and anti-inflammatory properties. The compound has been shown to protect neuronal cells against oxidative stress and apoptosis induced by various neurotoxic agents, including beta-amyloid and glutamate. Additionally, 2,5-dichloro-N,N-diethyl-4,6-dimethylnicotinamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in microglial cells.

properties

IUPAC Name

2,5-dichloro-N,N-diethyl-4,6-dimethylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N2O/c1-5-16(6-2)12(17)9-7(3)10(13)8(4)15-11(9)14/h5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJYIZNIFGLCLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(N=C1Cl)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N,N-diethyl-4,6-dimethylpyridine-3-carboxamide

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